5-(Pyridin-3-yl)pentan-2-one
Overview
Description
5-(Pyridin-3-yl)pentan-2-one is a chemical compound that has been studied in various scientific contexts . It has been observed to exist in a keto-enol equilibrium between two tautomers based on 1H and 13C NMR spectroscopy .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . One method involves the reaction of ethyl-2-pyridinecarboxylate and acetone . Another method involves the reaction of two equivalents of 2-acetylpyridine with the aromatic aldehyde to give the 4-aryl-1,5-bis(pyridin-2-yl)pentane-1,5-dione directly or sequentially via the chalcone .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques . The InChI code for this compound is 1S/C10H13NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-8H,2,4-5H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . A keto-enol equilibrium between two tautomers of the compound was observed in solution . The compound also reacts with ethyl-2-pyridinecarboxylate and acetone to form 1,5-bis(pyridin-2-yl)pentane-1,5-dione .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 163.22 .Scientific Research Applications
Chemical Structure and Tautomeric Preferences
Research has shown that compounds with multiple basic and acidic centers, similar to 5-(Pyridin-3-yl)pentan-2-one, exhibit complex tautomeric behaviors. DFT studies reveal the tautomeric preferences and stability of such molecules, highlighting their susceptibility to proton transfers and the stability of their tautomeric forms. These insights are crucial for understanding the chemical behavior of pyridine derivatives and designing molecules with desired properties (Dobosz & Gawinecki, 2010).
Synthesis of Pyridine Derivatives
The synthesis of new pyridine derivatives, through reactions involving this compound or its structural analogs, has been a subject of research. For instance, the tandem reaction of pyridin-4-carbaldehyde with methyl (aryl) ketones, leading to the synthesis of 1,5-diaryl-3-(pyridin-4′-yl)pentane-1,5-diones, opens pathways to heterocyclization to 2,6-diaryl-4-(pyridin-4′-yl)pyridines. These synthetic routes contribute to the development of novel compounds with potential applications in various fields, including material science and pharmaceuticals (Vasilyeva & Vorobyeva, 2021).
Molecular Interactions and Phase Transitions
The study of molecular interactions and phase transitions in compounds containing pyridine units has been enhanced by the investigation of this compound derivatives. For example, single-crystal neutron diffraction experiments have provided insights into the protonation patterns and low-temperature phase transitions in these compounds, shedding light on the structural dynamics and the role of hydrogen bonding in stabilizing certain molecular conformations (Truong et al., 2017).
Supramolecular Chemistry
The formation of supramolecular aggregates through interactions involving pyridine derivatives signifies the importance of these compounds in constructing complex molecular assemblies. Such studies reveal the potential of this compound derivatives in creating single-molecule magnets and other nanostructured materials, which are of interest for applications in data storage, sensing, and catalysis (Nguyen et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . These compounds are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels.
Mode of Action
Based on its structural similarity to other aralkylamines , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
Aralkylamines can influence a variety of biochemical pathways depending on their specific targets . For example, they may modulate signal transduction pathways, enzymatic reactions, or ion channel activity.
Pharmacokinetics
Its molecular weight of 16322 suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. Its liquid physical form may also facilitate absorption.
Result of Action
Based on its structural similarity to other aralkylamines , it may modulate the activity of its targets, leading to changes in cellular signaling, metabolism, or ion transport.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Pyridin-3-yl)pentan-2-one . For example, factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with its targets. Its storage temperature is room temperature , suggesting that it is stable under normal environmental conditions.
properties
IUPAC Name |
5-pyridin-3-ylpentan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-8H,2,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNYVXCVAMTSMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310869 | |
Record name | 5-(3-Pyridinyl)-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90874-88-7 | |
Record name | 5-(3-Pyridinyl)-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90874-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Pyridinyl)-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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